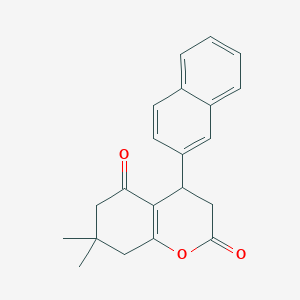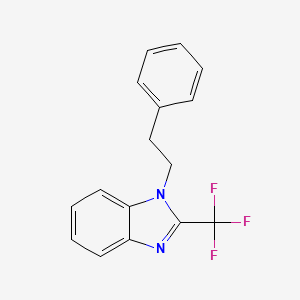
7,7-dimethyl-4-(naphthalen-2-yl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE is a complex organic compound belonging to the class of heterocyclic compounds known as benzopyrans. These compounds are characterized by a fused ring structure that includes a benzene ring and a pyran ring. The presence of the naphthyl group and the hexahydro structure adds to the compound’s complexity and potential for diverse chemical behavior and applications.
Méthodes De Préparation
The synthesis of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimedone with naphthylmethylenecyanoacetamide in the presence of triethylamine in boiling ethanol. The reaction mixture is refluxed for a couple of hours, leading to the formation of the desired compound, which is then purified by recrystallization from ethanol .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthyl ring and the benzopyran moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for its antimicrobial, antitumor, and other pharmacological properties.
Mécanisme D'action
The mechanism of action of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzopyran derivatives and naphthyl-substituted heterocycles. For example:
2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
1-(2-fluorophenyl)-7,7-dimethyl-4-(naphthalen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Another structurally related compound with unique properties due to the presence of a fluorophenyl group.
The uniqueness of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H20O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
7,7-dimethyl-4-naphthalen-2-yl-3,4,6,8-tetrahydrochromene-2,5-dione |
InChI |
InChI=1S/C21H20O3/c1-21(2)11-17(22)20-16(10-19(23)24-18(20)12-21)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,16H,10-12H2,1-2H3 |
Clé InChI |
NTBRYQXFCMFUEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(CC(=O)O2)C3=CC4=CC=CC=C4C=C3)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea](/img/structure/B15004211.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B15004213.png)
![[4-(2,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004215.png)
![ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15004222.png)
![[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B15004230.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}propanoate](/img/structure/B15004231.png)

![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
![N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15004262.png)
![2-{5-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15004275.png)
![methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15004292.png)
![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004294.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B15004298.png)
methanethione](/img/structure/B15004301.png)
